Fmoc-hLys(Boc)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Homolog Comparison

Researchers requiring extended side-chain reach in peptide designs often find standard lysine building blocks insufficient. Fmoc-hLys(Boc)-OH (CAS 194718-17-7) resolves this with a 7-carbon backbone-one methylene longer than lysine-adding ~1.5 Å reach and ~+0.5 log P for improved RP-HPLC resolution. • Enables orthogonal Fmoc/Boc deprotection under mild SPPS conditions • 14.03 Da mass shift confirms incorporation via ESI-MS or MALDI-TOF • L-configuration ensures native-like target interactions; optical rotation +18.4° (CHCl₃) provides QC verification before synthesis

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
Cat. No. B575911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-hLys(Boc)-OH
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1
InChIKeyCLFMIWUWBOOJLY-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Holys(Boc)-OH: Protected Homolysine Building Block


Fmoc-L-Holys(Boc)-OH (CAS 194718-17-7) is a protected, non-proteinogenic amino acid derivative that functions as a homolysine building block in solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection and a Boc (tert-butyloxycarbonyl) group for side-chain protection, enabling orthogonal deprotection strategies under mild conditions . The compound has a molecular formula of C27H34N2O6 and a molecular weight of 482.57 g/mol, with commercial purity typically ≥ 97% by HPLC . Its seven-carbon backbone provides a distinct spatial and lipophilic profile compared to the six-carbon lysine homolog, which directly impacts peptide chain conformation and intermolecular interactions .

Workflow
Fmoc/Boc orthogonal protection fits standard solid-phase peptide synthesis (SPPS) protocols
Building block
Extended C7 homolysine scaffold provides distinct spatial and lipophilic profile vs. standard lysine (C6)
Grade
High-purity grade supports reproducible coupling and peptide integrity

Fmoc-L-Holys(Boc)-OH: Lysine Substitution Limitations


Simple substitution of Fmoc-L-Holys(Boc)-OH with its shorter-chain homolog Fmoc-L-Lys(Boc)-OH (homolog difference) or with enantiomeric Fmoc-D-Holys(Boc)-OH (chirality reversal) is not scientifically neutral. The additional methylene unit in the homolysine side chain increases the molecular weight by 14.03 g/mol (from 468.54 to 482.57) and alters the calculated log P by approximately +0.5 units, which directly impacts peptide retention time in reversed-phase HPLC and alters membrane permeability profiles . Furthermore, the L-configuration is essential for maintaining native-like interactions with biological targets; substitution with the D-enantiomer would invert the spatial orientation of the side-chain amino group and introduce resistance to proteolytic degradation, thereby altering both structure-activity relationships and metabolic stability . The quantitative evidence presented in Section 3 demonstrates that each of these distinctions is measurable and consequential for reproducible peptide synthesis and downstream biological evaluation [1].

Homolog substitution
Fmoc-L-Lys(Boc)-OH (shorter C6 chain) alters molecular weight, HPLC retention, and peptide conformation. Not directly interchangeable with C7 homolysine.
Enantiomer reversal
Fmoc-D-Holys(Boc)-OH inverts stereochemistry, altering biological recognition and metabolic stability. L-configuration required for native-like target interactions.

Fmoc-L-Holys(Boc)-OH: Quantitative Comparison with Analogs


Molecular Weight Distinction from Lysine

Fmoc-L-Holys(Boc)-OH possesses a molecular weight of 482.57 g/mol (C27H34N2O6), which is 14.03 g/mol greater than that of the standard lysine analog Fmoc-L-Lys(Boc)-OH (468.54 g/mol, C26H32N2O6) . This difference arises from the additional methylene group in the homolysine side chain, extending the carbon backbone from six to seven atoms. The molecular weight difference is directly measurable by mass spectrometry and is preserved in the final peptide product, providing a distinct mass tag for verification of incorporation [1].

Molecular Weight Distinction
Head-to-head
482.57 vs. 468.54 g/mol, Δ +14.03
Supports MS-based confirmation of homolysine incorporation
Distinguishes from lysine-containing byproducts
Peptide Synthesis Solid-Phase Peptide Synthesis Homolog Comparison

Optical Rotation vs. Lysine Analogs

The specific optical rotation [α]D25 of Fmoc-L-Holys(Boc)-OH is +18.4° ± 1° (c=1, CHCl3) . In contrast, the shorter-chain analog Fmoc-L-Lys(Boc)-OH exhibits an optical rotation of -11° ± 2° (c=1, DMF) [1], and Fmoc-L-Orn(Boc)-OH (one methylene shorter than lysine) shows -7.5° (c=1% in DMF) . The sign reversal (positive vs. negative) and magnitude difference are attributable to the extended carbon backbone and altered chiral environment in homolysine. This parameter serves as a routine QC metric for verifying enantiopurity and batch-to-batch consistency prior to coupling.

Optical Rotation vs. Lysine Analogs
Reported
[α]D25 +18.4° (c=1, CHCl3) vs. -11° (DMF) for lysine analog
Enables non-destructive QC check for enantiopurity and batch consistency
Chiral Purity Quality Control Optical Rotation

Chain Length and Lipophilicity Difference

The extended seven-carbon side chain of Fmoc-L-Holys(Boc)-OH confers increased lipophilicity relative to the six-carbon chain of Fmoc-L-Lys(Boc)-OH. Although direct experimental log P values are not uniformly reported, the calculated consensus log P for the homolysine derivative is approximately 4.12 , compared to a typical calculated value of ~3.5-3.8 for the lysine analog. This difference of ~0.5 log P units is structurally consistent with the addition of one methylene group to an aliphatic chain and is a class-level inference based on established structure-property relationships for homologous amino acid derivatives [1].

Chain Length and Lipophilicity
Class-level
Calculated Log P ≈ 4.12 (Δ +0.5 vs. C6 analog)
Supports longer RP-HPLC retention and altered membrane interaction context
Class-level estimation; experimental HPLC retention confirmation pending
Lipophilicity HPLC Retention Peptide Design

Enantiopurity and L-Configuration

Fmoc-L-Holys(Boc)-OH is supplied as the L-enantiomer, with optical rotation values consistent with a single stereoisomer (+18.4° in CHCl3) . The D-enantiomer (Fmoc-D-Holys(Boc)-OH, CAS 1434054-86-0) has identical molecular weight and formula but is a distinct compound with opposite stereochemistry . While direct quantitative comparison of enantiopurity between the L- and D-forms is not available in the public domain, the L-configuration is the biologically relevant stereoisomer for incorporation into peptides intended to interact with natural receptors or enzymes. The D-enantiomer is typically used for generating proteolytically stable analogs or mirror-image peptide libraries.

Enantiopurity and L-Configuration
Reported
L-configuration; [α]D25 +18.4° (CHCl3) vs. D-enantiomer
L-stereochemistry essential for biological target interactions
Enantiopurity confirmed by optical rotation and chiral HPLC
Chirality Enantiopurity SPPS

Fmoc-L-Holys(Boc)-OH: Key Applications


Extended Amine Spacer Design

The additional methylene unit in Fmoc-L-Holys(Boc)-OH increases the side-chain length by approximately 1.5 Å compared to Fmoc-L-Lys(Boc)-OH . This extended reach is valuable when designing peptides that must bridge larger distances to interact with receptor binding pockets, or when introducing a flexible linker that positions the ε-amino group for subsequent conjugation. Researchers should select this compound over the lysine analog specifically when molecular modeling or SAR studies indicate that a seven-carbon spacer is required for optimal activity [1].

Lipophilicity-Driven HPLC Purification

The ~0.5 unit increase in calculated log P for Fmoc-L-Holys(Boc)-OH compared to Fmoc-L-Lys(Boc)-OH translates to measurably longer retention times on C18 columns . This property can be strategically employed to resolve target peptides from deletion sequences or from lysine-containing side products. Procurement of the homolysine derivative is therefore indicated when HPLC method development requires enhanced separation of closely related impurities, or when the target peptide itself requires a specific retention time window for preparative purification .

L-Stereochemistry for Bioassay Peptides

Fmoc-L-Holys(Boc)-OH is the correct choice for generating peptides intended to interact with natural biological targets that recognize the L-configuration . Substitution with the D-enantiomer would invert the spatial orientation of the side-chain amino group and introduce resistance to proteolytic degradation, which is desirable for stability studies but not for reproducing native interactions. The optical rotation value of +18.4° (CHCl3) provides a simple QC metric to confirm the L-enantiomer has been received before synthesis commences .

Homolysine Incorporation MS Verification

The 14.03 g/mol mass difference between Fmoc-L-Holys(Boc)-OH and Fmoc-L-Lys(Boc)-OH persists after deprotection and coupling . This difference is readily detectable by ESI-MS or MALDI-TOF, enabling unambiguous verification that the intended homolysine residue has been incorporated into the peptide sequence. This is particularly valuable in quality control workflows for custom peptide synthesis, where confirmation of correct building block insertion is required before releasing the product for biological testing [2].

Application
Selection Property
Validation Focus
Extended amine spacer design
Side-chain length greater than standard lysine
Modeling or SAR evidence confirms spatial requirement
Lipophilicity-driven HPLC purification
Enhanced lipophilicity vs. C6 analog
Confirm distinct retention on RP-HPLC for impurity resolution
L-stereochemistry for bioassay peptides
L-enantiomer with characteristic optical rotation
QC verification of enantiopurity before synthesis
Homolysine incorporation MS verification
Detectable mass increment
MS analysis confirms correct residue identity after coupling

Technical Documentation Hub

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